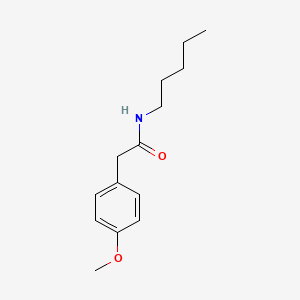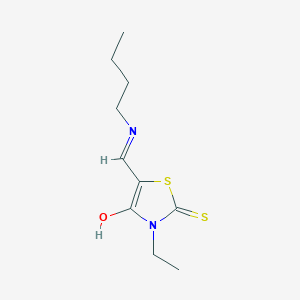![molecular formula C28H31N5OS B11180478 N-(6-benzyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-2-(4-benzylpiperazin-1-yl)acetamide](/img/structure/B11180478.png)
N-(6-benzyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-2-(4-benzylpiperazin-1-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{6-BENZYL-3-CYANO-4H,5H,6H,7H-THIENO[2,3-C]PYRIDIN-2-YL}-2-(4-BENZYLPIPERAZIN-1-YL)ACETAMIDE is a complex organic compound that belongs to the class of thienopyridine derivatives This compound is characterized by its unique structure, which includes a thieno[2,3-c]pyridine core, a benzyl group, a cyano group, and a benzylic piperazine moiety
Preparation Methods
The synthesis of N-{6-BENZYL-3-CYANO-4H,5H,6H,7H-THIENO[2,3-C]PYRIDIN-2-YL}-2-(4-BENZYLPIPERAZIN-1-YL)ACETAMIDE involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Thieno[2,3-c]pyridine Core: This step involves the cyclization of a suitable precursor, such as 3-amino-4-cyano-2-thiophenecarboxamide, using reagents like formic acid or triethyl orthoformate.
Introduction of the Benzyl Group: The benzyl group can be introduced through a nucleophilic substitution reaction using benzyl halides in the presence of a base.
Attachment of the Piperazine Moiety: The piperazine moiety is typically introduced through a nucleophilic substitution reaction with a suitable piperazine derivative.
Final Coupling Reaction: The final step involves coupling the intermediate with 2-(4-benzyloxy)piperazine-1-yl)acetamide under appropriate conditions to yield the target compound.
Industrial production methods may involve optimization of these steps to improve yield and scalability.
Chemical Reactions Analysis
N-{6-BENZYL-3-CYANO-4H,5H,6H,7H-THIENO[2,3-C]PYRIDIN-2-YL}-2-(4-BENZYLPIPERAZIN-1-YL)ACETAMIDE undergoes various chemical reactions, including:
Common reagents and conditions used in these reactions include organic solvents (e.g., ethanol, toluene), bases (e.g., sodium hydroxide), and catalysts (e.g., palladium on carbon).
Scientific Research Applications
N-{6-BENZYL-3-CYANO-4H,5H,6H,7H-THIENO[2,3-C]PYRIDIN-2-YL}-2-(4-BENZYLPIPERAZIN-1-YL)ACETAMIDE has several scientific research applications:
Medicinal Chemistry: The compound has shown potential as a CDK2 inhibitor, making it a promising candidate for cancer treatment.
Antimicrobial Activity: It has demonstrated antimicrobial activity against various microbial strains, including E. coli and C.
Pharmacological Studies: The compound is used in pharmacological studies to investigate its effects on cell cycle progression and apoptosis induction.
Mechanism of Action
The mechanism of action of N-{6-BENZYL-3-CYANO-4H,5H,6H,7H-THIENO[2,3-C]PYRIDIN-2-YL}-2-(4-BENZYLPIPERAZIN-1-YL)ACETAMIDE involves its interaction with molecular targets such as CDK2/cyclin A2. The compound inhibits the activity of CDK2, leading to alterations in cell cycle progression and induction of apoptosis in cancer cells . The molecular pathways involved include the inhibition of CDK2-mediated phosphorylation events, which are crucial for cell cycle regulation.
Comparison with Similar Compounds
N-{6-BENZYL-3-CYANO-4H,5H,6H,7H-THIENO[2,3-C]PYRIDIN-2-YL}-2-(4-BENZYLPIPERAZIN-1-YL)ACETAMIDE can be compared with other similar compounds, such as:
Pyrazolo[3,4-d]pyrimidine Derivatives: These compounds also exhibit CDK2 inhibitory activity and have similar applications in cancer treatment.
Thienopyridine Derivatives: These compounds share the thienopyridine core and have demonstrated antimicrobial and pharmacological activities.
The uniqueness of N-{6-BENZYL-3-CYANO-4H,5H,6H,7H-THIENO[2,3-C]PYRIDIN-2-YL}-2-(4-BENZYLPIPERAZIN-1-YL)ACETAMIDE lies in its specific structural features, such as the presence of both benzyl and piperazine moieties, which contribute to its distinct biological activities.
Properties
Molecular Formula |
C28H31N5OS |
|---|---|
Molecular Weight |
485.6 g/mol |
IUPAC Name |
N-(6-benzyl-3-cyano-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl)-2-(4-benzylpiperazin-1-yl)acetamide |
InChI |
InChI=1S/C28H31N5OS/c29-17-25-24-11-12-33(19-23-9-5-2-6-10-23)20-26(24)35-28(25)30-27(34)21-32-15-13-31(14-16-32)18-22-7-3-1-4-8-22/h1-10H,11-16,18-21H2,(H,30,34) |
InChI Key |
DYCBMLRPQNHPLO-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CC2=C1C(=C(S2)NC(=O)CN3CCN(CC3)CC4=CC=CC=C4)C#N)CC5=CC=CC=C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2,3-dimethyl-N-[(1Z)-4,4,8-trimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinolin-1-ylidene]aniline](/img/structure/B11180396.png)
![N-[(3,4-dimethoxyphenyl)carbonyl]-3,4-dimethoxy-N-(pyridin-2-yl)benzamide](/img/structure/B11180400.png)
![1-tert-butyl-5-oxo-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]pyrrolidine-3-carboxamide](/img/structure/B11180404.png)
![1-[2-(4-fluorophenyl)ethyl]-N-(3-methoxypropyl)-5-oxopyrrolidine-3-carboxamide](/img/structure/B11180407.png)
![N-{2-chloro-5-methoxy-4-[(2-methyl-2,3-dihydro-1H-indol-1-yl)carbonyl]phenyl}acetamide](/img/structure/B11180427.png)

![methyl 2-[7-(4-methoxyphenyl)-4-(4-methylphenyl)-3,5,12-trioxo-4,8,11-triazatricyclo[6.4.0.02,6]dodecan-1-yl]acetate](/img/structure/B11180438.png)
![Ethyl 7-(4-methoxyphenyl)-2-methyl-5-propyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B11180444.png)
![N-[1-(furan-2-ylcarbonyl)-2-methyl-1,2,3,4-tetrahydroquinolin-4-yl]-N-phenyl-2-(pyrimidin-2-ylsulfanyl)acetamide](/img/structure/B11180457.png)
![2-[(8-methoxy-4-methylquinazolin-2-yl)amino]-6-methylpyrimidin-4(3H)-one](/img/structure/B11180475.png)
![ethyl 4-[2-(2-methyl-2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]piperazine-1-carboxylate](/img/structure/B11180482.png)

![2-chloro-N'-{2,5-dioxo-1-[3-(trifluoromethyl)phenyl]pyrrolidin-3-yl}benzohydrazide](/img/structure/B11180487.png)
![N-(3-methoxyphenyl)-6-[(quinolin-8-yloxy)methyl]-1,3,5-triazine-2,4-diamine](/img/structure/B11180501.png)
